molecular formula C7H4F3IO B6261128 5-iodo-2-(trifluoromethyl)phenol CAS No. 1243312-81-3

5-iodo-2-(trifluoromethyl)phenol

Cat. No.: B6261128
CAS No.: 1243312-81-3
M. Wt: 288
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Description

5-Iodo-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of iodine, trifluoromethyl, and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2-(trifluoromethyl)phenol typically involves the iodination of 2-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the iodine or phenol functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols or aromatic compounds depending on the nucleophile used.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include reduced phenols or deiodinated compounds.

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 5-iodo-2-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)phenol
  • 4-Iodo-2-(trifluoromethyl)phenol
  • 5-Bromo-2-(trifluoromethyl)phenol

Uniqueness

5-Iodo-2-(trifluoromethyl)phenol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (phenol) groups creates a unique electronic environment that can be exploited in various chemical transformations and applications.

Properties

CAS No.

1243312-81-3

Molecular Formula

C7H4F3IO

Molecular Weight

288

Purity

0

Origin of Product

United States

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